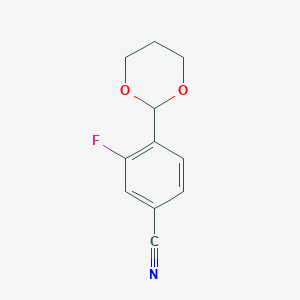

4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxan-2-yl)-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-10-6-8(7-13)2-3-9(10)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHLRDHZDLRETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Palladium Catalyzed Cyanation C Cn Bond Formation

A robust method for introducing the nitrile group onto the aromatic ring is the palladium-catalyzed cyanation of an aryl halide (e.g., 4-bromo-3-fluorobenzaldehyde). This cross-coupling reaction typically proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. researchgate.net

The generally accepted mechanism involves three primary steps:

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate, [Ar-Pd(II)-X]. researchgate.net

Transmetalation/Cyanide Exchange: The halide ligand on the palladium complex is exchanged for a cyanide group from a cyanide source (e.g., KCN, Zn(CN)₂, or K₄[Fe(CN)₆]). nih.govgoogle.com This step forms an arylpalladium(II) cyanide complex, [Ar-Pd(II)-CN].

Reductive Elimination: The aryl and cyanide ligands on the palladium complex couple and are eliminated from the metal center, forming the final aryl nitrile product (Ar-CN) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. acs.org

Table 3: Key Stages in Palladium-Catalyzed Cyanation

| Stage | Reactants | Intermediate/Product | Description |

| Activation | Pd(II) precatalyst, Ligand, Base | Pd(0)Lₙ | Generation of the active Pd(0) catalyst. |

| Oxidative Addition | Ar-Br, Pd(0)Lₙ | [Ar-Pd(II)(Br)Lₙ] | The catalyst adds to the carbon-bromine bond. |

| Cyanide Exchange | [Ar-Pd(II)(Br)Lₙ], CN⁻ Source | [Ar-Pd(II)(CN)Lₙ] | The bromide is replaced by a cyanide ligand. |

| Reductive Elimination | [Ar-Pd(II)(CN)Lₙ] | Ar-CN, Pd(0)Lₙ | The product is formed, and the catalyst is regenerated. |

Acid Catalyzed Acetal Formation C O Bond Formation

The formation of the 1,3-dioxane (B1201747) ring from an aldehyde and 1,3-propanediol (B51772) is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group. libretexts.orglibretexts.org

The mechanism proceeds through the following key steps:

Protonation of Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. youtube.com

First Nucleophilic Attack: A hydroxyl group from one end of the 1,3-propanediol molecule acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the original carbonyl oxygen, forming a hemiacetal intermediate. masterorganicchemistry.com

Formation of Water as a Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). openstax.org

Elimination of Water & Intramolecular Attack: The water molecule departs, and the resulting carbocation is stabilized by resonance with the adjacent oxygen atom (forming an oxonium ion). The second hydroxyl group of the propanediol (B1597323) chain then performs an intramolecular nucleophilic attack on this electrophilic carbon. youtube.com

Deprotonation: A final deprotonation step releases the acid catalyst and yields the neutral, stable cyclic 1,3-dioxane product. openstax.org

Chemical Reactivity and Transformation Pathways of 4 1,3 Dioxan 2 Yl 3 Fluorobenzonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional handle that can be converted into various other nitrogen-containing functionalities. organic-chemistry.org Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring to which it is attached. nih.gov

The transformation of nitriles into amidines is a valuable reaction in medicinal chemistry, as the amidine group is a common feature in biologically active compounds. nih.govbeilstein-journals.org A common method for this conversion is the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of a strong acid like HCl to form an imidate salt, followed by reaction with an amine. organic-chemistry.org

Alternatively, direct addition of amines to nitriles can be achieved, often requiring catalysis. For instance, copper-catalyzed protocols have been developed for the synthesis of amidines from nitriles and amines. mdpi.com A plausible reaction for the formation of an N-substituted amidine from 4-(1,3-dioxan-2-yl)-3-fluorobenzonitrile is depicted below.

Plausible Amidine Synthesis:

Reactants: this compound, Amine (e.g., Benzylamine)

Catalyst/Reagents: CuCl, Cs₂CO₃, 2,2'-bipyridine (B1663995)

Solvent: 2,2,2-Trifluoroethanol (TFE)

Conditions: 100 °C

Product: N-Benzyl-4-(1,3-dioxan-2-yl)-3-fluorobenzamidine

Three-component coupling reactions involving an isocyanide, an aldehyde, and an amine, catalyzed by molecular iodine, also provide a facile route to α-amino amidines. beilstein-journals.org While not a direct conversion of the nitrile, this highlights the broader strategies available for synthesizing complex amidine structures.

Beyond amidines, the nitrile group can participate in cycloaddition reactions and can be hydrolyzed to amides and carboxylic acids under acidic or basic conditions, although the latter often requires harsh conditions. thieme-connect.de

The cyano group can be readily reduced to a primary amine, providing a key pathway to introduce an aminomethyl group. libretexts.org This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. commonorganicchemistry.comscite.aimasterorganicchemistry.com

Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) is a common industrial method. libretexts.org To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia. commonorganicchemistry.com

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), are also effective reagents for the reduction of nitriles to primary amines. commonorganicchemistry.comorganic-chemistry.org These reagents offer an alternative to metal hydrides and can exhibit good functional group tolerance.

Table 1: Reductive Modifications of the Cyano Group

| Reagent/Catalyst | Product | General Conditions |

|---|---|---|

| LiAlH₄ | 4-(Aminomethyl)-2-fluorobenzaldehyde (after dioxane deprotection) | Diethyl ether or THF, followed by acidic workup. masterorganicchemistry.com |

| H₂/Raney Ni | 4-(Aminomethyl)-2-fluorobenzaldehyde (after dioxane deprotection) | High pressure H₂, often with NH₃ to prevent side reactions. commonorganicchemistry.com |

| H₂/Pd/C | 4-(Aminomethyl)-2-fluorobenzaldehyde (after dioxane deprotection) | High pressure H₂, elevated temperature. libretexts.org |

Reactivity Profile of the Fluoro-Substituent

The fluorine atom on the aromatic ring significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect.

The electron-withdrawing nature of both the fluorine atom and the para-nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov In this context, the fluorine atom can act as a leaving group, being displaced by a variety of nucleophiles. The rate of SNAr reactions on fluoroarenes is often faster than that of their chloro- or bromo-analogues.

The reaction of 3,4-difluorobenzonitrile (B1296988) with nucleophiles like hydroquinone (B1673460) demonstrates the susceptibility of the fluorine atoms to displacement. nih.gov In the case of this compound, the fluorine atom is ortho to the dioxane-substituted carbon and meta to the nitrile group. Its position relative to the activating nitrile group makes it susceptible to substitution by strong nucleophiles.

SNAr reactions can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiolates, often in polar aprotic solvents like DMSO or DMF and in the presence of a base. mdpi.com For example, the reaction with a secondary amine could lead to the corresponding N,N-disubstituted aminobenzonitrile derivative.

While the fluoro substituent activates the ring for nucleophilic attack, it deactivates it towards electrophilic aromatic substitution due to its strong inductive electron withdrawal. researchgate.net Any electrophilic substitution would be directed to the positions ortho and para to the fluorine atom. However, the presence of the deactivating nitrile group further disfavors electrophilic attack on the ring.

The fluorine atom's influence is a balance of its inductive effect (-I) and its resonance effect (+M). While the inductive effect is dominant in deactivating the ring, the resonance effect directs incoming electrophiles. However, given the presence of the strongly deactivating nitrile group, forcing conditions would likely be required for any electrophilic substitution to occur.

Ring-Opening and Selective Derivatization of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring serves as a protecting group for a carbonyl functionality, in this case, a benzaldehyde. thieme-connect.deorganic-chemistry.org This acetal (B89532) is generally stable under basic and neutral conditions but is labile to acid. thieme-connect.de

Acid-catalyzed hydrolysis will readily deprotect the dioxane ring to reveal the corresponding aldehyde, 3-fluoro-4-formylbenzonitrile. This reaction is typically carried out in the presence of an acid catalyst in an aqueous medium or a wet organic solvent. organic-chemistry.org Various acids, including mineral acids (e.g., HCl) and sulfonic acids (e.g., p-toluenesulfonic acid), can be employed.

The selective deprotection of the dioxane ring in the presence of other functional groups, such as the nitrile, is a key synthetic strategy. The mild conditions required for acetal cleavage generally leave the nitrile group intact.

Reductive ring-opening of 1,3-dioxanes is also a possible transformation, which can lead to the formation of mono-protected 1,3-diols. researchgate.net This reaction is often achieved using reagents like diisobutylaluminium hydride (DIBAL-H) or other hydride reagents in the presence of a Lewis acid. researchgate.net The regioselectivity of the ring opening can be influenced by the substituents on the dioxane ring and the reaction conditions.

Table 2: Transformations of the 1,3-Dioxane Ring

| Reagent/Conditions | Transformation | Product |

|---|---|---|

| H₃O⁺ / H₂O | Acid-catalyzed hydrolysis (deprotection) | 3-Fluoro-4-formylbenzonitrile |

| DIBAL-H | Reductive ring opening | 3-(3-Fluoro-4-cyanophenyl)-1-hydroxypropan-3-ol derivatives |

Regioselective Ring-Opening Reactions of 1,3-Dioxane Acetals in Carbohydrates and Related Systems

The regioselective manipulation of hydroxyl groups is a significant challenge in organic chemistry, particularly in the field of carbohydrates. ugent.be The regioselective ring-opening of 1,3-dioxane-type acetals, such as benzylidene acetals, has become a powerful method for the controlled introduction of protecting groups. ugent.beresearchgate.net This process involves the selective cleavage of one of the C-O bonds of the acetal ring, leading to the formation of a partially protected diol. While the subject molecule, this compound, does not have the complex polyol structure of a carbohydrate, the principles of regioselective ring-opening of the 1,3-dioxane ring are analogous and instructive.

In carbohydrate chemistry, 4,6-O-benzylidene acetals are commonly used, and their reductive ring-opening can yield either the 4-O-benzyl or the 6-O-benzyl ether, depending on the reagents used. acs.org The outcome is typically governed by factors such as steric hindrance, the nature of the reductant, and the Lewis acid employed. The choice of reagents allows for precise control over which hydroxyl group is liberated and which remains protected. acs.org

For instance, reagent combinations like LiAlH₄–AlCl₃ tend to favor the formation of the 4-O-benzyl ether (cleavage at O6), while others like NaCNBH₃–HCl lead to the 6-O-benzyl ether (cleavage at O4). acs.org These transformations highlight the synthetic utility of the 1,3-dioxane ring beyond simple protection, allowing for directed functionalization.

Table 1: Reagent Systems for Regioselective Reductive Ring-Opening of 4,6-O-Benzylidene Acetals in Glucopyranosides

| Reagent Combination | Major Product | Selectivity |

| LiAlH₄–AlCl₃ | 4-O-Benzyl ether / 6-OH | High |

| BH₃·THF–TMSOTf | 4-O-Benzyl ether / 6-OH | Complete |

| NaCNBH₃–HCl | 6-O-Benzyl ether / 4-OH | High |

| Et₃SiH–BF₃·Et₂O | 6-O-Benzyl ether / 4-OH | High |

| Et₃SiH–TfOH | 6-O-Benzyl ether / 4-OH | Rapid, potential side reactions |

| PhBCl₂–Et₃SiH | 4-O-Benzyl ether / 6-OH | High |

This table is based on findings from studies on carbohydrate systems and serves as a model for potential reactions on the 1,3-dioxane ring of the title compound. researchgate.netacs.org

Controlled Deprotection Strategies for the 1,3-Dioxane Protecting Group

The 1,3-dioxane group in this compound functions as a stable protecting group for an aldehyde. organic-chemistry.org Its removal, or deprotection, regenerates the formyl group, which is a key precursor for a wide range of subsequent chemical transformations. The stability of cyclic acetals to nucleophiles, bases, and many oxidizing and reducing agents makes them highly valuable in multistep synthesis. organic-chemistry.orgthieme-connect.de

Deprotection is most commonly achieved under acidic conditions. organic-chemistry.org Acid-catalyzed hydrolysis or transacetalization in the presence of water or a simple ketone like acetone (B3395972) effectively cleaves the acetal and liberates the aldehyde. organic-chemistry.org However, harsh acidic conditions can be incompatible with other sensitive functional groups in a molecule. cem.com This has led to the development of milder and more selective deprotection methods.

A variety of reagents have been developed for the mild cleavage of acetals and ketals under neutral or near-neutral conditions. These methods often offer improved chemoselectivity, tolerating other acid-sensitive groups within the molecule.

Table 2: Selected Reagents for the Deprotection of 1,3-Dioxanes and Related Acetals

| Reagent/Method | Conditions | Characteristics |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solvent | Standard, effective method. organic-chemistry.org |

| Iodine (catalytic) | Neutral, various solvents | Mild, tolerates double bonds, ethers, and esters. organic-chemistry.org |

| Nickel Boride (in situ) | Methanol | Chemoselective, unaffected halo and alkoxy groups. rsc.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic, neutral conditions. organic-chemistry.org |

| Ammonium Persulfate on Clay | Microwave irradiation | Rapid, for deprotection of semicarbazones/hydrazones. cem.com |

| Sodium Periodate on Silica | Microwave irradiation | Alternative for deoximation. cem.com |

Further Functionalization and Molecular Diversification of the Compound's Scaffold

The structure of this compound offers several avenues for further chemical modification, making it a valuable scaffold for creating diverse molecular architectures. Functionalization can be targeted at the nitrile group, the aromatic ring, or the aldehyde group after deprotection.

Reactions involving the Nitrile Group: The cyano group is a versatile functional handle that can be converted into various other groups. cymitquimica.com For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. In the context of medicinal chemistry, nitriles are often converted to amidines or tetrazoles, which can act as bioisosteres for other functional groups. The synthesis of antimutagenic fluorobenzamidines from a related bromofluorobenzonitrile highlights a potential transformation pathway. ossila.com

Functionalization of the Fluoroaromatic Ring: The fluorine substituent and the nitrile group influence the reactivity of the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr) reactions. The bromine atom in the related compound 4-bromo-3-fluorobenzonitrile (B163030) is known to participate in palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. ossila.com This suggests that if a suitable leaving group were present on the ring of the title compound, similar diversification strategies could be employed. Furthermore, theoretical studies on fluorobenzonitriles indicate the potential for C-C bond activation using metal complexes, opening another pathway for functionalization. acs.org

Diversification via the Deprotected Aldehyde: Controlled deprotection of the 1,3-dioxane group to reveal the 4-formyl-3-fluorobenzonitrile intermediate is a critical step for molecular diversification. This aldehyde can undergo a vast array of classical carbonyl reactions, including:

Wittig-type reactions to form alkenes.

Reductive amination to introduce secondary or tertiary amine functionalities.

Henry reactions with nitroalkanes to form nitroalcohols.

Aldol condensations to build larger carbon skeletons.

Oxidation to the corresponding carboxylic acid.

Formation of imines and other heterocycles.

The synthesis of various derivatives starting from substituted benzaldehydes is a well-established strategy in organic synthesis. chemicalbook.com This approach allows for the systematic modification of the scaffold to explore structure-activity relationships in drug discovery or to build complex molecular architectures for materials science. nih.govmdpi.com

Computational Chemistry and Theoretical Characterization of 4 1,3 Dioxan 2 Yl 3 Fluorobenzonitrile

Quantum Mechanical Studies of Molecular Geometry and Conformations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational energetics of molecules. These studies provide a foundational understanding of the molecule's spatial arrangement and stability.

The 1,3-dioxane (B1201747) ring is a classic model in conformational analysis, known for its non-planar structure that mitigates angular and torsional strain. Similar to the cyclohexane ring, 1,3-dioxane systems preferentially adopt a chair conformation, which represents the global minimum on the potential energy surface.

The interconversion between equivalent chair conformations proceeds through higher-energy intermediates, primarily the twist-boat and the higher-energy boat conformations. The energy barrier for the chair-to-twist transition in the parent 1,3-dioxane is lower than that of cyclohexane due to the shorter C-O bond lengths compared to C-C bonds. For substituted 1,3-dioxanes, the conformational equilibrium is dictated by the steric and electronic nature of the substituents.

In 4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile, the bulky 3-fluoro-4-cyanophenyl group is attached at the C2 position of the dioxane ring. Theoretical studies on similarly substituted dioxanes consistently show that substituents at this position have a strong thermodynamic preference for the equatorial orientation. This preference minimizes unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the ring, which would be significant if the aryl group were in the axial position. Therefore, the dominant and most stable conformer of this compound is predicted to be the one where the substituted phenyl ring occupies an equatorial position on the chair-form dioxane ring.

Geometric optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its equilibrium structure. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. While specific experimental data for this exact molecule is not available, theoretical calculations provide reliable predictions based on fundamental quantum principles. The optimized parameters are expected to align well with experimental data for analogous structures.

The table below presents representative theoretical bond parameters for key structural features of the molecule, derived from computational studies on closely related compounds such as benzonitrile and fluorinated aromatics. dntb.gov.uaresearchgate.netnih.gov

| Table 1: Predicted Structural Parameters for this compound | |

|---|---|

| Parameter | Predicted Value |

| Benzonitrile Ring | |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-H Bond Length | ~1.08 Å |

| C-F Bond Length | ~1.35 Å |

| C-CN Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-C Bond Angle | ~120° |

| 1,3-Dioxane Ring | |

| C-O Bond Length | ~1.43 Å |

| C-C Bond Length | ~1.53 Å |

| O-C-O Bond Angle | ~112° |

| C-O-C Bond Angle | ~111° |

Note: These values are representative and based on theoretical calculations of analogous molecular fragments. Actual values may vary slightly.

Electronic Structure Investigations

The study of a molecule's electronic structure reveals crucial information about its reactivity, stability, and intermolecular interaction potential. Techniques such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide a comprehensive electronic characterization.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the fluorobenzonitrile ring. The LUMO, conversely, is anticipated to be distributed over the same aromatic ring but with significant contributions from the electron-withdrawing nitrile (-CN) group, which lowers its energy. The fluorine atom, being highly electronegative, also influences the energy levels of these orbitals. The HOMO-LUMO gap determines the molecule's susceptibility to electronic excitation and participation in charge-transfer interactions. nih.gov

| Table 2: Representative FMO Properties | |

|---|---|

| Property | Predicted Characteristic |

| HOMO Energy | Relatively low due to electronegative F and CN groups |

| LUMO Energy | Low, characteristic of benzonitriles |

| HOMO-LUMO Gap (ΔE) | Moderately large, indicating good kinetic stability |

| HOMO Character | π-orbital of the aromatic ring |

| LUMO Character | π*-orbital with significant density on the nitrile group |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different potential values: regions of negative potential (typically red or yellow) are electron-rich and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the MEP surface is predicted to show several distinct features:

Negative Regions: The most intense negative potential is expected to be localized on the nitrogen atom of the nitrile group due to its lone pair of electrons and high electronegativity. The oxygen atoms of the 1,3-dioxane ring and the fluorine atom will also exhibit significant negative potential, making them potential sites for hydrogen bonding and other electrophilic interactions.

Positive Regions: Positive electrostatic potential will be located primarily on the hydrogen atoms, particularly the acidic proton at the C2 position of the dioxane ring and the aromatic hydrogens. These regions are potential sites for nucleophilic attack.

Neutral Regions: The carbon framework of the aromatic ring and the aliphatic part of the dioxane ring will exhibit intermediate potential values (green).

This charge distribution profile is crucial for understanding how the molecule interacts with other chemical species, such as receptors or reactants.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). The analysis then quantifies the delocalization effects as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

For this compound, NBO analysis would reveal several key intramolecular interactions:

π-Conjugation: Significant delocalization would be observed between the π-orbitals of the phenyl ring and the π* anti-bonding orbital of the nitrile group, which is characteristic of conjugated systems.

Inductive Effects: The analysis would also quantify the strong polarization of the C-F and C-N bonds due to the high electronegativity of fluorine and nitrogen, which influences the charge distribution across the entire molecule.

| Table 3: Key NBO Donor-Acceptor Interactions | ||

|---|---|---|

| Donor NBO | Acceptor NBO | Type of Interaction |

| π (C-C) Aromatic | π* (C≡N) | π-conjugation |

| n (F) | π* (C-C) Aromatic | Lone pair delocalization (resonance) |

| n (O) Dioxane | σ* (C-C) Ring/Aromatic | Hyperconjugation |

| σ (C-H) | σ* (C-C) | σ-bond hyperconjugation |

These delocalization insights provide a detailed understanding of the electronic communication between the different functional groups within the molecule, explaining its structural stability and electronic properties.

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical simulations provide a basis for interpreting experimental data and understanding the vibrational modes and electronic environments of the molecule.

Theoretical simulations of infrared (IR) and Raman spectra allow for the prediction of vibrational frequencies and their corresponding intensities. For this compound, the vibrational modes can be analyzed by considering the contributions from the benzonitrile, fluorine, and 1,3-dioxane moieties.

The C≡N stretching vibration of the nitrile group is a characteristic and strong absorption in the IR spectrum, typically appearing around 2200-2240 cm⁻¹ researchgate.net. Computational studies on related benzonitrile derivatives have shown that the exact position of this band is sensitive to the electronic effects of the other substituents on the aromatic ring frontiersin.org. The electron-withdrawing nature of the fluorine atom is expected to influence the electronic distribution within the benzene (B151609) ring and, consequently, the C≡N bond strength and vibrational frequency.

The C-F stretching vibration is another key feature, generally observed in the range of 1000-1360 cm⁻¹ researchgate.netorientjchem.org. The precise frequency can be predicted through computational analysis, which also helps to distinguish it from other vibrations in this crowded region of the spectrum.

The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region orientjchem.org. The in-plane and out-of-plane C-H bending vibrations are expected at lower frequencies, between 1000-1300 cm⁻¹ and 750-1000 cm⁻¹, respectively orientjchem.org.

The 1,3-dioxane ring introduces a series of C-H and C-O stretching and bending vibrations. The C-O stretching vibrations of the dioxane moiety are typically found in the 1000-1200 cm⁻¹ region. The CH₂ groups of the dioxane ring will exhibit symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and various bending (scissoring, wagging, twisting, and rocking) vibrations at lower frequencies.

A complete vibrational analysis using computational methods would provide a detailed assignment of all 42 normal modes of vibration for a molecule of this size researchgate.net.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Moiety |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Benzonitrile |

| Aliphatic C-H Stretch | 2850 - 2960 | 1,3-Dioxane |

| C≡N Stretch | 2200 - 2240 | Benzonitrile |

| C-C Aromatic Stretch | 1400 - 1600 | Benzonitrile |

| C-F Stretch | 1000 - 1360 | Fluorobenzonitrile |

Theoretical calculations of NMR chemical shifts are instrumental in assigning the signals in experimental spectra and in understanding the electronic environment of the nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 1,3-dioxane ring. The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents. The fluorine atom and the nitrile group are electron-withdrawing, which would generally lead to a downfield shift (higher ppm) for the aromatic protons relative to benzene (7.3 ppm) wisc.edu. The 1,3-dioxane group, connected via a carbon atom, will also influence the chemical shifts of the adjacent aromatic protons.

The protons of the 1,3-dioxane ring are expected to appear in the upfield region of the spectrum. Based on the spectrum of 1,3-dioxane itself, the protons can be categorized into three distinct environments: the two CH₂ groups adjacent to the oxygen atoms (O-CH₂-C), the CH₂ group furthest from the oxygens (C-CH₂-C), and the O-CH₂-O group docbrown.info. In the case of this compound, the acetal (B89532) proton (O-CH-O) will be a singlet, and its chemical shift will be influenced by the attachment of the aromatic ring. The methylene protons of the dioxane ring will exhibit more complex splitting patterns due to their diastereotopic nature.

¹³C NMR chemical shift predictions would similarly reveal the electronic environment of each carbon atom. The carbon of the nitrile group is expected to have a chemical shift in the range of 110-125 ppm. The aromatic carbons will show a range of chemical shifts depending on their position relative to the substituents. The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant. The carbons of the 1,3-dioxane ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| Acetal Proton (O-CH-O) | 5.0 - 6.0 | Singlet |

| Dioxane Protons (O-CH₂) | 3.5 - 4.5 | Multiplets |

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Modeling

Computational modeling is a powerful approach to understanding how the structural features of a molecule influence its reactivity and physical properties. For this compound, the interplay between the fluorine atom and the 1,3-dioxane moiety on the benzonitrile ring is of particular interest.

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces significant electronic effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect generally deactivates the aromatic ring towards electrophilic substitution. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M), which is activating.

In the case of fluorinated benzonitriles, the strong electron-withdrawing nature of fluorine stabilizes the molecular orbitals nih.gov. The presence of fluorine can also influence the stability and reactivity of the molecule; a decrease in the HOMO-LUMO energy gap can indicate increased reactivity worldscientific.com. Depending on its position, fluorine can have a variable influence on nucleophilic aromatic substitution, with an ortho-fluorine atom potentially having an activating influence researchgate.net. The addition of fluorine atoms to an aromatic ring can also lead to increased thermal stability and chemical resistance acs.org.

The 1,3-dioxane ring is a six-membered heterocycle that typically adopts a chair conformation. The attachment of this group to the benzonitrile ring introduces both steric and electronic effects.

Q & A

Basic: What are the recommended synthetic routes for 4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile, and how can purity be optimized?

A practical approach involves nucleophilic substitution or coupling reactions to introduce the 1,3-dioxane moiety to the fluorobenzonitrile core. For example, bromoacetyl intermediates (e.g., 4-(2-bromoacetyl)-3-fluorobenzonitrile) can react with diols under acidic conditions to form the dioxane ring . Purification via column chromatography (silica gel, eluting with petroleum ether/ethyl acetate gradients) and recrystallization (ethanol/water) are critical for achieving >95% purity. Characterization should include H/C NMR to confirm regioselectivity and IR spectroscopy to verify nitrile (C≡N, ~2230 cm) and ether (C-O-C, ~1100 cm) functional groups .

Basic: How can the structural integrity of this compound be validated experimentally?

Key techniques include:

- NMR spectroscopy : Analyze H NMR for fluorine-induced splitting patterns (e.g., coupling constants ) and F NMR for chemical shifts (~-110 ppm for aromatic F) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected at m/z 236.1) and fragmentation patterns .

- X-ray crystallography : Resolve the dioxane ring conformation and fluorine positioning if single crystals are obtainable .

Advanced: What strategies are effective for identifying biological targets of this compound in drug discovery?

- In silico docking : Use software like AutoDock Vina to predict binding affinities to enzymes or receptors (e.g., kinases, GPCRs) based on structural analogs like fluorophenyl benzonitriles .

- In vitro assays : Screen against target panels (e.g., kinase inhibition assays) with fluorogenic substrates. Radiolabeled derivatives (e.g., F) can enhance specificity studies .

- Proteomics : Perform pull-down assays with biotinylated analogs and analyze bound proteins via LC-MS/MS .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Substituent variation : Modify the dioxane ring (e.g., replace with 1,3-dithiane) or fluorobenzonitrile group (e.g., chloro/cyano substitutions) to assess effects on potency .

- Bioisosteric replacement : Replace the nitrile with a carboxylate or tetrazole group to evaluate metabolic stability .

- Pharmacokinetic profiling : Measure logP (HPLC-based methods) and metabolic stability (human liver microsomes) to prioritize derivatives with improved bioavailability .

Advanced: What methodologies are suitable for analyzing metabolic stability and degradation pathways?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Monitor CYP450 inhibition to predict drug-drug interactions .

- Isotopic labeling : Synthesize C/H-labeled analogs to trace metabolic pathways (e.g., oxidation of the dioxane ring) .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze degradation products using LC-MS .

Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in synthetic reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile group may act as an electron-withdrawing group, directing substitutions to the para-position .

- Molecular dynamics (MD) : Simulate reaction trajectories (e.g., SN2 mechanisms) to assess steric effects of the dioxane ring on reactivity .

- Solvent effects : Use COSMO-RS models to optimize solvent selection (e.g., DMF vs. THF) for coupling reactions .

Advanced: How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound?

- Single-crystal XRD : Resolve ambiguities in NMR assignments (e.g., distinguishing ortho vs. meta fluorine effects) by determining bond angles and torsional strain in the dioxane ring .

- Powder XRD : Compare experimental diffractograms with simulated patterns (Mercury software) to detect polymorphic forms .

- Synchrotron studies : High-resolution data can clarify electron density maps for nitrile and fluorine positions .

Advanced: What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) to ensure reproducibility .

- Quality control : Implement HPLC with diode-array detection (DAD) to quantify impurities (e.g., unreacted fluorobenzonitrile) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.